Debenzoic Acid Bromotelmisartan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

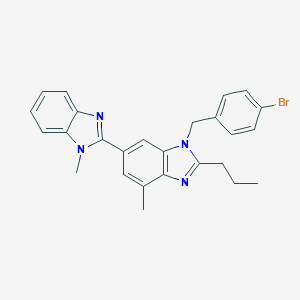

Debenzoic Acid Bromotelmisartan is a chemical compound with the molecular formula C26H25BrN4 and a molecular weight of 473.4 g/mol . It is an impurity standard of Telmisartan, a medication used to treat high blood pressure . This compound is used primarily for analytical purposes and is not intended for human use .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Debenzoic Acid Bromotelmisartan involves the reaction of 4-bromobenzyl chloride with 1,7’-dimethyl-2’-propyl-1H,3’H-2,5’-bibenzo[d]imidazole under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used as a reference standard in analytical chemistry. the synthesis process can be scaled up using standard organic synthesis techniques and equipment.

Análisis De Reacciones Químicas

Types of Reactions

Debenzoic Acid Bromotelmisartan can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound.

Aplicaciones Científicas De Investigación

Debenzoic Acid Bromotelmisartan is used in various scientific research applications, including:

Analytical Chemistry: It serves as a reference standard for the analytical method development and validation of Telmisartan.

Pharmaceutical Research: The compound is used to study the impurities and degradation products of Telmisartan.

Quality Control: It is employed in quality control processes for the production of Telmisartan.

Mecanismo De Acción

The mechanism of action of Debenzoic Acid Bromotelmisartan is not well-studied, as it is primarily used as an impurity standard. Telmisartan, the parent compound, works by blocking the action of angiotensin II, a substance in the body that narrows blood vessels and raises blood pressure . By blocking angiotensin II, Telmisartan helps to relax blood vessels, lower blood pressure, and reduce the workload on the heart .

Comparación Con Compuestos Similares

Similar Compounds

Telmisartan: The parent compound used to treat high blood pressure.

Debenzoic Acid Bromotelmisartan-d4: A deuterated form of this compound used as a stable isotope-labeled standard.

Uniqueness

This compound is unique in its specific application as an impurity standard for Telmisartan. Its structure allows for the detailed study of Telmisartan’s impurities and degradation products, which is crucial for ensuring the quality and safety of the pharmaceutical product .

Actividad Biológica

Debenzoic Acid Bromotelmisartan is a compound derived from telmisartan, an angiotensin II receptor blocker (ARB) utilized primarily for hypertension management. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Telmisartan and Its Derivatives

Telmisartan is recognized for its high affinity for the angiotensin II type 1 receptor (AT1) and has been shown to possess partial agonistic properties at the peroxisome proliferator-activated receptor gamma (PPARγ) . The compound's ability to modulate glucose and lipid metabolism makes it a candidate for addressing metabolic disorders alongside hypertension .

Table 1: Key Properties of Telmisartan and Derivatives

| Property | Telmisartan | This compound |

|---|---|---|

| Type | ARB | Modified ARB |

| AT1 Receptor Affinity | High | Moderate |

| PPARγ Agonism | Partial | Enhanced |

| Bioavailability | 42% - 58% | TBD |

| Protein Binding | >99.5% | TBD |

The primary mechanism of action for this compound is its antagonistic effect on the AT1 receptor, which leads to vasodilation and reduced blood pressure. Additionally, its interaction with PPARγ may provide beneficial effects on insulin sensitivity and lipid profiles, potentially offering dual therapeutic benefits in metabolic syndrome .

Case Study: Effects on Diabetic Models

A study investigating the effects of telmisartan on diabetic vascular complications demonstrated that telmisartan significantly improved endothelial function in db/db mice through PPARγ activation. This suggests that derivatives like this compound may enhance these effects due to their modified structure, potentially yielding better outcomes in diabetic patients .

Anticancer Properties

Recent research has highlighted the anticancer potential of telmisartan and its derivatives, particularly against solid tumors. A derivative synthesized from telmisartan exhibited significant growth inhibition in triple-negative breast cancer cell lines (MDA-MB-231), indicating that modifications to the telmisartan structure can enhance anticancer activity while reducing AT1 receptor affinity .

Table 2: Anticancer Activity of Telmisartan Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Telmisartan | MDA-MB-231 (Breast) | 15 | AT1 antagonism |

| Compound 8 | MDA-MB-231 (Breast) | 5 | Apoptosis induction |

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation; however, as a derivative of telmisartan, it is expected to share similar characteristics such as high protein binding (>99.5%) and nonlinear pharmacokinetics with respect to dosage .

Propiedades

IUPAC Name |

1-[(4-bromophenyl)methyl]-4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25BrN4/c1-4-7-24-29-25-17(2)14-19(26-28-21-8-5-6-9-22(21)30(26)3)15-23(25)31(24)16-18-10-12-20(27)13-11-18/h5-6,8-15H,4,7,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKCZEMZHFWQDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)Br)C=C(C=C2C)C4=NC5=CC=CC=C5N4C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: The research presents a "highly efficient approach" [] to synthesizing Telmisartan. This is important because more efficient synthetic routes can lead to lower production costs and potentially make the drug more accessible. The researchers achieved this by utilizing a palladium-catalyzed biaryl coupling reaction, which is a powerful tool in organic synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.